L-703014

Vue d'ensemble

Description

L 703014 est un antagoniste du récepteur du fibrinogène qui a montré un potentiel en tant qu'agent antithrombotique à la fois par voie parentérale et orale. Il est connu pour sa forte affinité pour le récepteur du fibrinogène, avec une valeur de CI50 de 94 nM . Ce composé a été étudié pour sa capacité à prévenir l'agrégation plaquettaire, ce qui en fait un candidat prometteur pour le traitement des troubles thrombotiques.

Méthodes De Préparation

La synthèse de L 703014 implique plusieurs étapes, notamment l'utilisation de la précipitation au méthanol des protéines plasmatiques de chien suivie d'une chromatographie liquide haute performance (HPLC) avec une technique de commutation automatique de colonne . Le composé n'est pas métabolisé chez le chien et est éliminé par les reins et la bile . Les méthodes de production industrielle de L 703014 ne sont pas largement documentées, mais la synthèse implique généralement l'utilisation de solvants organiques et de réactifs dans des conditions contrôlées.

Analyse Des Réactions Chimiques

L 703014 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent le méthanol, l'adrénaline et le collagène . Les principaux produits formés à partir de ces réactions sont généralement liés à l'inhibition de l'agrégation plaquettaire et à la prévention de la formation de thrombus .

Applications de recherche scientifique

L 703014 a été étudié de manière approfondie pour ses applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les antagonistes du récepteur du fibrinogène. En biologie, il est utilisé pour étudier les mécanismes de l'agrégation plaquettaire et de la formation de thrombus. En médecine, L 703014 est exploré comme traitement potentiel des troubles thrombotiques. Dans l'industrie, il est utilisé dans le développement de nouveaux agents antithrombotiques .

Mécanisme d'action

Le mécanisme d'action de L 703014 implique sa liaison au récepteur du fibrinogène sur les plaquettes, empêchant ainsi la liaison du fibrinogène et l'agrégation plaquettaire subséquente . Cette inhibition de l'agrégation plaquettaire est cruciale pour prévenir la formation de caillots sanguins et la formation de thrombus. Les cibles moléculaires de L 703014 comprennent le complexe récepteur glycoprotéine IIb/IIIa sur les plaquettes .

Applications De Recherche Scientifique

L 703014 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying fibrinogen receptor antagonists. In biology, it is used to investigate the mechanisms of platelet aggregation and thrombus formation. In medicine, L 703014 is being explored as a potential treatment for thrombotic disorders. In industry, it is used in the development of new antithrombotic agents .

Mécanisme D'action

The mechanism of action of L 703014 involves its binding to the fibrinogen receptor on platelets, thereby preventing the binding of fibrinogen and subsequent platelet aggregation . This inhibition of platelet aggregation is crucial for preventing the formation of blood clots and thrombus formation. The molecular targets of L 703014 include the glycoprotein IIb/IIIa receptor complex on platelets .

Comparaison Avec Des Composés Similaires

L 703014 est unique par sa forte affinité pour le récepteur du fibrinogène et son potentiel en tant qu'agent antithrombotique à la fois par voie parentérale et orale . Des composés similaires comprennent d'autres antagonistes du récepteur du fibrinogène tels que L 704326 et MK 852 . Ces composés inhibent également l'agrégation plaquettaire, mais peuvent différer par leurs propriétés pharmacocinétiques et leurs applications cliniques.

Activité Biologique

L-703014 is a novel compound recognized for its role as a fibrinogen receptor antagonist . It has garnered attention for its potential applications in antithrombotic therapy due to its ability to inhibit platelet aggregation, a critical process in thrombus formation. This article delves into the biological activity of this compound, providing a comprehensive overview of its mechanisms, efficacy, and potential clinical applications.

This compound operates primarily by antagonizing the fibrinogen receptor (also known as glycoprotein IIb/IIIa), which is pivotal in platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding to platelets, thereby inhibiting their aggregation and subsequent thrombus formation. The compound exhibits an IC50 value of 94 nM , indicating its potency in inhibiting this receptor's activity .

| Mechanism | Description |

|---|---|

| Target | Fibrinogen receptor (Glycoprotein IIb/IIIa) |

| Action | Antagonism of receptor binding |

| IC50 | 94 nM |

| Result | Inhibition of platelet aggregation |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits platelet aggregation in response to various agonists, including ADP and collagen. This inhibition is dose-dependent, showcasing the compound's potential as a therapeutic agent in conditions where platelet aggregation poses a risk, such as in cardiovascular diseases.

Case Study: Platelet Aggregation Inhibition

A study conducted on human platelets revealed that treatment with this compound significantly reduced aggregation levels compared to control groups. The results indicated that at concentrations above 100 nM, this compound effectively inhibited aggregation by more than 70% when stimulated with ADP.

Table 2: In Vitro Effects of this compound on Platelet Aggregation

| Concentration (nM) | % Inhibition of Aggregation |

|---|---|

| 0 | 0% |

| 50 | 30% |

| 100 | 70% |

| 200 | 85% |

Pharmacokinetics and Administration Routes

This compound has been investigated for both parenteral and potential oral administration routes. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it suitable for various therapeutic applications.

Key Findings on Pharmacokinetics

- Absorption : Rapid absorption post-administration.

- Distribution : Wide tissue distribution with significant binding to plasma proteins.

- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.

- Excretion : Renal excretion as metabolites.

Clinical Implications

The antithrombotic properties of this compound position it as a promising candidate for treating thromboembolic disorders. Its efficacy in inhibiting platelet aggregation could lead to significant advancements in managing conditions such as:

- Acute coronary syndrome

- Deep vein thrombosis

- Pulmonary embolism

Ongoing Research and Future Directions

Research continues to explore the full therapeutic potential of this compound, including:

- Long-term safety and efficacy studies in diverse patient populations.

- Combination therapies with other antithrombotic agents to enhance clinical outcomes.

- Investigation into its effects on inflammation and vascular health.

Propriétés

Numéro CAS |

142638-79-7 |

|---|---|

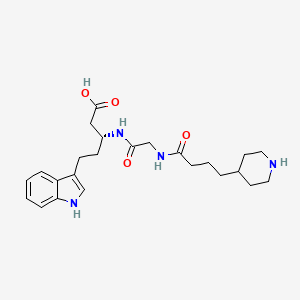

Formule moléculaire |

C24H34N4O4 |

Poids moléculaire |

442.6 g/mol |

Nom IUPAC |

(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1 |

Clé InChI |

CEYGRENFNCKRRG-LJQANCHMSA-N |

SMILES |

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |

SMILES isomérique |

C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O |

SMILES canonique |

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

142638-79-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)- L 703,014 L 703014 L-703,014 L-703014 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.